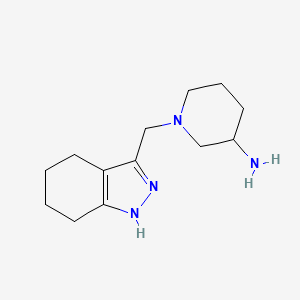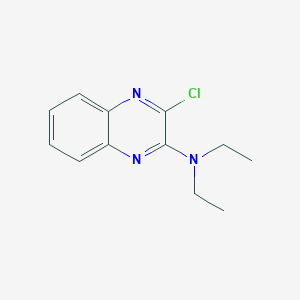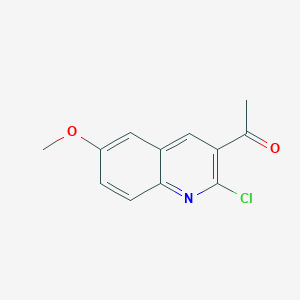
1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a chloro and methoxy group, making it a valuable scaffold for developing various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone typically involves the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. For instance, the reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal salts, such as silver nanoparticles, is crucial for achieving high selectivity and enhanced reaction rates in the synthesis process .
化学反応の分析
Types of Reactions: 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential neuroprotective properties and is being explored for stroke therapy.
Industry: The compound is used in developing new materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are attributed to its ability to trap toxic radical oxygenated species, thereby reducing oxidative stress and neuronal damage .
類似化合物との比較
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic studies and has similar structural features.
Quinolinyl-pyrazoles: These compounds share the quinoline core and have been studied for their antimicrobial and anticancer properties.
Uniqueness: 1-(2-Chloro-6-methoxyquinolin-3-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its potential as a neuroprotective agent further distinguishes it from other quinoline derivatives .
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
1-(2-chloro-6-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-7(15)10-6-8-5-9(16-2)3-4-11(8)14-12(10)13/h3-6H,1-2H3 |
InChIキー |
PHPJAYSULNXOPR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
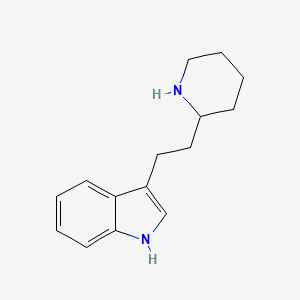

![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
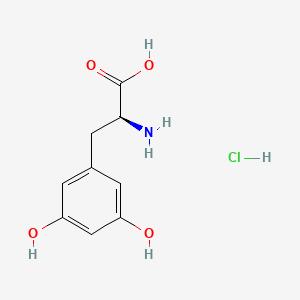

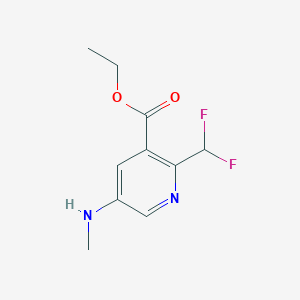
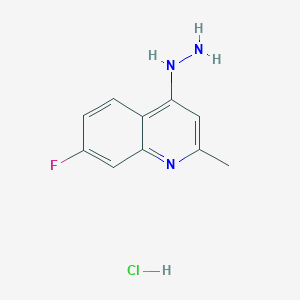
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)
